molecular formula C14H13N3O3 B2926053 1-ethyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone CAS No. 866135-98-0

1-ethyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone

Cat. No. B2926053
CAS RN: 866135-98-0
M. Wt: 271.276
InChI Key: MGFXXMKJQYELBD-UHFFFAOYSA-N
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Description

1-Ethyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone is a chemical compound that has shown potential for use in scientific research. It belongs to the quinoline family of compounds and has been synthesized using various methods. In

Scientific Research Applications

Antibacterial Activity

The synthesis of pyranoquinoline derivatives, including structures similar to 1-ethyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone, has been investigated for their antibacterial activity. These compounds have shown moderate effectiveness against both Gram-positive and Gram-negative bacteria, with particular efficacy against Pseudomonas aeruginosa. The synthesis process involves a three-component reaction highlighting the compound's potential as a scaffold for developing new antibacterial agents (Asghari, Ramezani, & Mohseni, 2014).

Antioxidant Properties

Quinolinone derivatives, including those structurally related to 1-ethyl-4-hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-2(1H)-quinolinone, have been synthesized and evaluated for their antioxidant activities. Some of these novel compounds, particularly 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones, have demonstrated higher antioxidant activities than standard antioxidants, indicating their potential application in mitigating oxidative stress-related conditions (Hassan, Abdel‐kariem, & Ali, 2017).

Anticancer Activity

The anticancer potential of quinolinone derivatives has been explored through the synthesis and structural determination of new compounds. These studies have focused on evaluating the photo-antiproliferative activities of 3-pyrazolyl or -isoxazolyl substituted 4-hydroxy-2(1H)-quinolinones against various cancer cell lines. The findings suggest the promising application of such compounds in developing novel anticancer therapies (Chimichi, Boccalini, Hassan, Viola, Dall'acqua, & Curini, 2006).

Photovoltaic Applications

The photovoltaic properties of quinolinone derivatives have been investigated, particularly in the context of organic–inorganic photodiode fabrication. Studies have shown that certain quinolinone films, when deposited using thermal evaporation techniques, exhibit promising electrical properties and photovoltaic performance under illumination. This research opens avenues for the use of quinolinone derivatives in the development of efficient photodiodes and solar cells (Zeyada, El-Nahass, & El-Shabaan, 2016).

properties

IUPAC Name

1-ethyl-4-hydroxy-3-(5-oxo-1,2-dihydropyrazol-3-yl)quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-2-17-10-6-4-3-5-8(10)13(19)12(14(17)20)9-7-11(18)16-15-9/h3-7,19H,2H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFXXMKJQYELBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C3=CC(=O)NN3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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